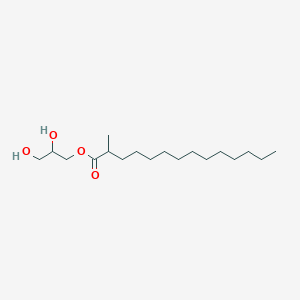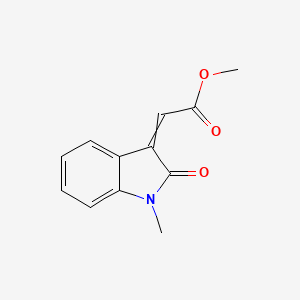
Methyl 2-(1-methyl-2-oxo-indol-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1-methyl-2-oxo-indol-3-ylidene)acetate is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole moiety in various natural and synthetic compounds has made it a significant target for chemical research and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-methyl-2-oxo-indol-3-ylidene)acetate typically involves the condensation of indole derivatives with appropriate reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. For this specific compound, the reaction of 1-methylindole-2,3-dione with methyl acetate in the presence of a base such as sodium methoxide can yield the desired product .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-2-oxo-indol-3-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of substituted indole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-(1-methyl-2-oxo-indol-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to apoptosis in cancer cells. The compound can also modulate signaling pathways related to inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
- Methyl indole-3-carboxylate
- Methyl indole-3-acetate
- Methyl indole-3-propionate
Uniqueness
Methyl 2-(1-methyl-2-oxo-indol-3-ylidene)acetate is unique due to its specific structural features, such as the presence of the oxo group at the 2-position and the methylidene group at the 3-position of the indole ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
CAS No. |
61936-93-4 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-(1-methyl-2-oxoindol-3-ylidene)acetate |
InChI |
InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)9(12(13)15)7-11(14)16-2/h3-7H,1-2H3 |
InChI Key |
OOXDPAUCZFVVES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC(=O)OC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[3-(4-chlorophenyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B14561897.png)
![Ethyl 7-oxo-6-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14561913.png)
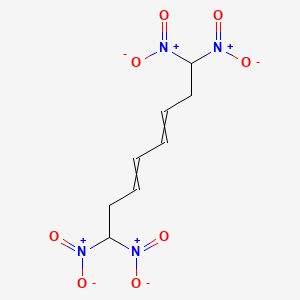
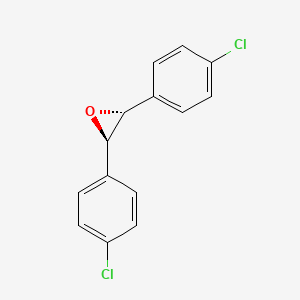
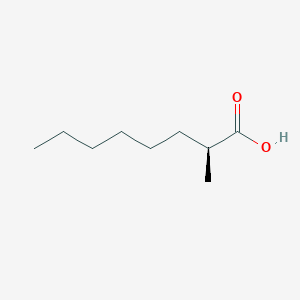
![2,4-diphenyl-3,4,4a,6,7,8,9,9a,10,10a-decahydro-2H-pyrano[2,3-b]indolizin-1-ium-10-carbonitrile;perchlorate](/img/structure/B14561942.png)
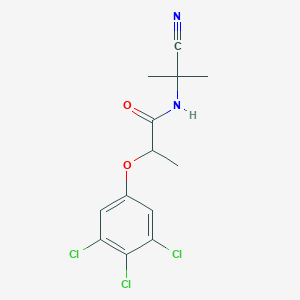
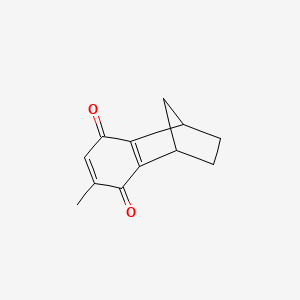
![({[1-(4-Chlorophenyl)-5-ethoxypentylidene]amino}oxy)acetonitrile](/img/structure/B14561951.png)
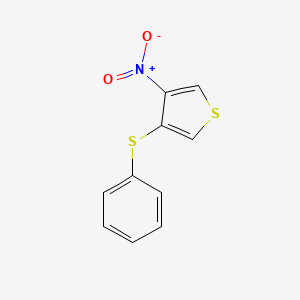
![5-[(Propan-2-yl)oxy]-3H-1,2-dithiole-3-thione](/img/structure/B14561968.png)
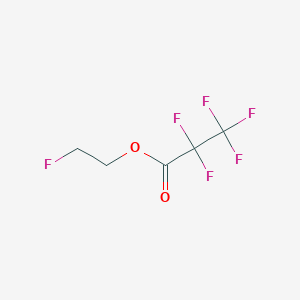
![1-[3-Methoxy-4-(2-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B14561970.png)
